molecular formula C15H18N2O3 B5667584 methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate CAS No. 450379-87-0

methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate

Cat. No. B5667584
CAS RN: 450379-87-0
M. Wt: 274.31 g/mol
InChI Key: UTRFIKOALHMVQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives involves nucleophilic substitution reactions, demethylation, and stabilization in the hydroxy form, often stabilized by intramolecular hydrogen bonding. One approach includes the demethylation of methoxy groups leading to nucleophilic substitution and the formation of hydroxy-stabilized quinolines (Dyablo & Pozharskii, 2019).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including their spectral analysis, is thoroughly characterized using various spectroscopic techniques like FT-IR, NMR (both ^1H and ^13C), and UV-visible spectroscopy. Theoretical calculations, such as Density Functional Theory (DFT), provide insights into the molecular geometry, electronic properties, and hyperconjugative interactions (Fatma, Bishnoi, & Verma, 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate derivatives involve various nucleophilic substitutions and interactions with different reagents, leading to a range of polyfunctionalized quinolines. These reactions are influenced by different substituents and reaction conditions, resulting in diverse chemical structures (Tominaga, Luo, & Castle, 1994).

Physical Properties Analysis

The physical properties, including thermodynamic and spectroscopic attributes, of quinoline derivatives are explored through experimental and computational methods. Properties like electric dipole moment, polarizability, and hyperpolarizability highlight the non-linear optical behavior of these compounds (Fatma, Bishnoi, & Verma, 2015).

Chemical Properties Analysis

The chemical properties of methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate derivatives are characterized by their reactivity towards different chemical reagents. This includes transformations under various conditions and the formation of new quinoline structures with distinct chemical functionalities (Tominaga, Luo, & Castle, 1994).

properties

IUPAC Name

methyl 3-[(dimethylamino)methyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-9-12(8-17(2)3)14(18)11-7-10(15(19)20-4)5-6-13(11)16-9/h5-7H,8H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRFIKOALHMVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)OC)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145472
Record name Methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

450379-87-0
Record name Methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=450379-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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